molecular formula C7H5Cl3 B3024320 1,2,5-Trichloro-3-methylbenzene CAS No. 56961-86-5

1,2,5-Trichloro-3-methylbenzene

Cat. No.: B3024320
CAS No.: 56961-86-5
M. Wt: 195.5 g/mol
InChI Key: OKLGPXYADUOPGA-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-3-methylbenzene is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₅Cl₃. It is one of the isomers of trichloromethylbenzene, characterized by three chlorine atoms and one methyl group attached to a benzene ring. This compound is a colorless solid at room temperature and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-3-methylbenzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trichloro-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,5-Trichloro-3-methylbenzene is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.

    Biology: Research into its biological activity and potential effects on living organisms is ongoing.

    Medicine: While not directly used as a drug, it is studied for its potential pharmacological properties and as a building block for drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,5-trichloro-3-methylbenzene exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Uniqueness: 1,2,5-Trichloro-3-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its methyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1,2,5-trichloro-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLGPXYADUOPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548404
Record name 1,2,5-Trichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-86-5
Record name 1,2,5-Trichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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